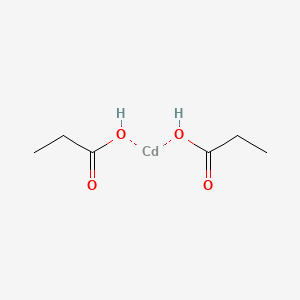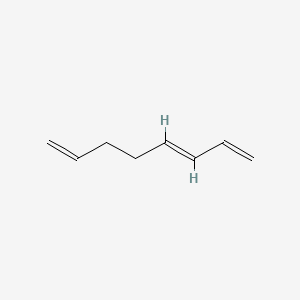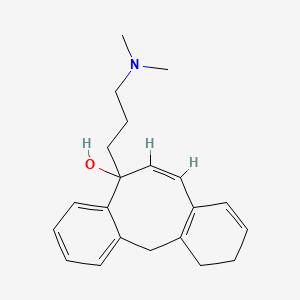
5-(3-Dimethylaminopropyl)-10,11,12-trihydro-5H-dibenzo(a,d)cycloocten-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Dimethylaminopropyl)-10,11,12-trihydro-5H-dibenzo(a,d)cycloocten-5-ol is a complex organic compound known for its unique chemical structure and properties This compound is part of the dibenzo[a,d]cyclooctene family, which is characterized by a fused ring system that includes a cyclooctene ring and two benzene rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Dimethylaminopropyl)-10,11,12-trihydro-5H-dibenzo(a,d)cycloocten-5-ol typically involves multi-step organic reactions. One common method includes the alkylation of dibenzo[a,d]cyclooctene with 3-dimethylaminopropyl chloride in the presence of a base such as sodium hydride. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
5-(3-Dimethylaminopropyl)-10,11,12-trihydro-5H-dibenzo(a,d)cycloocten-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the dimethylaminopropyl group, where nucleophiles such as halides or thiols replace the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium iodide (NaI), thiourea
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Halides, thiols
科学的研究の応用
5-(3-Dimethylaminopropyl)-10,11,12-trihydro-5H-dibenzo(a,d)cycloocten-5-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 5-(3-Dimethylaminopropyl)-10,11,12-trihydro-5H-dibenzo(a,d)cycloocten-5-ol involves its interaction with specific molecular targets and pathways. The dimethylaminopropyl group can interact with receptors or enzymes, modulating their activity. The compound may also affect signal transduction pathways, leading to changes in cellular responses.
類似化合物との比較
Similar Compounds
- 5-(3-Dimethylaminopropyl)-10,11,12-trihydro-5H-dibenzo(a,d)cycloocten-5-one
- 5-(3-Dimethylaminopropyl)-10,11,12-trihydro-5H-dibenzo(a,d)cycloocten-5-thiol
Uniqueness
Compared to similar compounds, 5-(3-Dimethylaminopropyl)-10,11,12-trihydro-5H-dibenzo(a,d)cycloocten-5-ol is unique due to the presence of the hydroxyl group, which enhances its reactivity and potential for forming hydrogen bonds. This structural feature contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
67226-82-8 |
|---|---|
分子式 |
C21H27NO |
分子量 |
309.4 g/mol |
IUPAC名 |
(10Z)-9-[3-(dimethylamino)propyl]tricyclo[10.4.0.03,8]hexadeca-1(12),3,5,7,10,13-hexaen-9-ol |
InChI |
InChI=1S/C21H27NO/c1-22(2)15-7-13-21(23)14-12-17-8-3-4-9-18(17)16-19-10-5-6-11-20(19)21/h3,5-6,8,10-12,14,23H,4,7,9,13,15-16H2,1-2H3/b14-12- |
InChIキー |
UGCNUYSIBDTHJX-OWBHPGMISA-N |
異性体SMILES |
CN(C)CCCC1(/C=C\C2=C(CCC=C2)CC3=CC=CC=C31)O |
正規SMILES |
CN(C)CCCC1(C=CC2=C(CCC=C2)CC3=CC=CC=C31)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


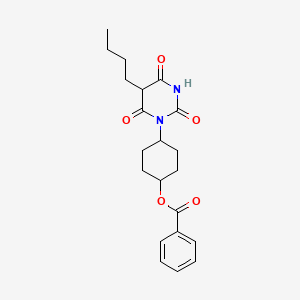
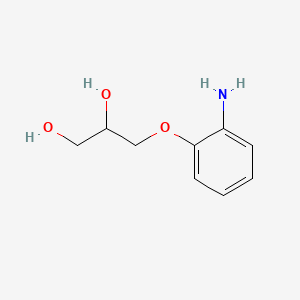
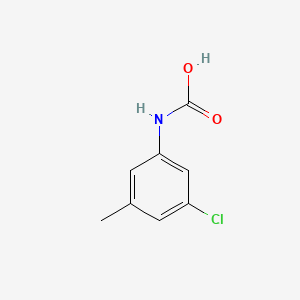

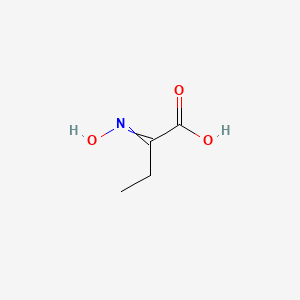
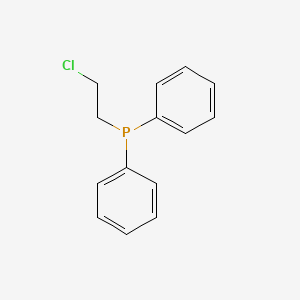
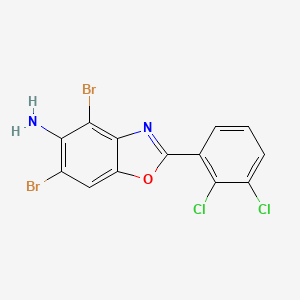
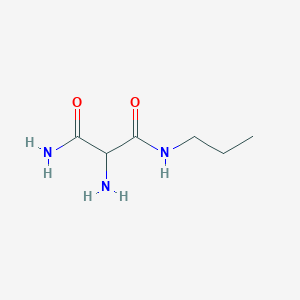

![3-chloro-N-[4-(dipropylsulfamoyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B13812982.png)
![3-{[(1S)-1-Carboxyethyl]amino}benzoic acid](/img/structure/B13812984.png)
